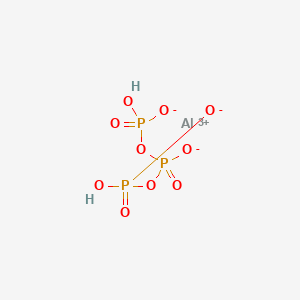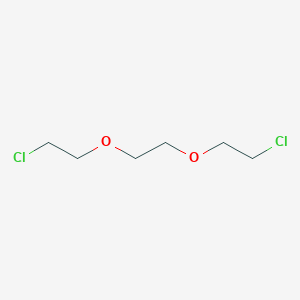
Platinum sulfide (PtS2)
Übersicht
Beschreibung
Platinum disulfide (PtS2) is an inorganic compound with the formula PtS2. It is a black, semiconducting solid, which is insoluble in all solvents . The compound adopts the cadmium iodide structure, being composed of sheets of octahedral Pt and pyramidal sulfide centers . PtS2 is a semiconductor 2D material having an indirect bandgap of 0.25eV as bulk and increasing to 1.6eV for monolayers .
Synthesis Analysis
PtS2 has been investigated for potential electronic applications, due to its high charge-carrier mobility and strongly layer-dependent bandgap, it has proven to be one of the more difficult TMDs to synthesise . In contrast to most TMDs, Pt has a significantly more stable monosulfide, the non-layered PtS . Single crystals are grown by chemical vapor transport using phosphorus as the transport agent .Molecular Structure Analysis
The Platinum (IV) sulfide molecule contains a total of 2 bonds. There are 2 non-H bonds, 2 multiple bonds, and 2 double bonds . The compound adopts the cadmium iodide structure, being composed of sheets of octahedral Pt and pyramidal sulfide centers .Chemical Reactions Analysis
Platinum + Octasulfur = Platinum Disulfide Pt + S8 = PtS2 is a Synthesis reaction where four moles of Platinum [Pt] and one mole of Octasulfur [S 8] combine to form four moles of Platinum Disulfide [PtS 2] .Physical And Chemical Properties Analysis
Platinum sulfide (PtS2) has a molecular weight of 259.2 g/mol . It is a black, semiconducting solid, which is insoluble in all solvents . The compound adopts the cadmium iodide structure, being composed of sheets of octahedral Pt and pyramidal sulfide centers .Wissenschaftliche Forschungsanwendungen
-
Electronic Applications
- Field : Electronics
- Application Summary : PtS2 has been investigated for potential electronic applications due to its high charge-carrier mobility and strongly layer-dependent bandgap .
- Methods of Application : The synthesis of PtS2 for electronic applications involves creating thin films of PtS2 on a variety of substrates .
- Results : While the results are not specified in the source, the high charge-carrier mobility and strongly layer-dependent bandgap suggest potential for use in electronic devices .
-
Photodetection Devices
- Field : Optoelectronics
- Application Summary : The thin layers of PtS2 can exhibit semiconducting behavior with a direct bandgap, which is favorable for photodetection devices .
- Methods of Application : The application in photodetection devices would involve the use of thin layers of PtS2 .
- Results : The results are not specified in the source, but the semiconducting behavior with a direct bandgap suggests potential for use in photodetection devices .
-
Nanoscale Devices
- Field : Nanotechnology
- Application Summary : The intrinsic properties of PtS2, combined with the inherent strength and chemical stability of platinum, suggest potential for its use in nanoscale devices .
- Methods of Application : The application in nanoscale devices would involve leveraging the inherent strength and chemical stability of platinum .
- Results : The results are not specified in the source, but the inherent strength and chemical stability of platinum suggest potential for use in nanoscale devices .
-
Solar Energy Materials
- Field : Renewable Energy
- Application Summary : PtS2 can be used in the development of solar energy materials .
- Methods of Application : The application in solar energy materials would involve the use of PtS2 in the form of sputtering targets and evaporation materials .
- Results : The results are not specified in the source, but the use of PtS2 in solar energy materials suggests potential for improving the efficiency of solar cells .
-
Fuel Cells
-
Solar Energy Materials
- Field : Renewable Energy
- Application Summary : PtS2 can be used in the development of solar energy materials .
- Methods of Application : The application in solar energy materials would involve the use of PtS2 in the form of sputtering targets and evaporation materials .
- Results : The results are not specified in the source, but the use of PtS2 in solar energy materials suggests potential for improving the efficiency of solar cells .
-
Fuel Cells
- Field : Energy Storage
- Application Summary : PtS2 can be used in the development of fuel cells .
- Methods of Application : The application in fuel cells would involve the use of PtS2 in the form of suspended or coated nanoparticles .
- Results : The results are not specified in the source, but the use of PtS2 in fuel cells suggests potential for improving the efficiency and durability of these energy storage devices .
-
Sensors
- Field : Sensor Technology
- Application Summary : The inherent strength and chemical stability of platinum, combined with the intrinsic properties of PtS2, suggest potential for its use in sensors .
- Methods of Application : The application in sensors would involve leveraging the inherent strength and chemical stability of platinum .
- Results : The results are not specified in the source, but the inherent strength and chemical stability of platinum suggest potential for use in sensors .
Safety And Hazards
Eigenschaften
IUPAC Name |
bis(sulfanylidene)platinum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pt.2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNFJIIYAUSTJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Pt]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PtS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065200 | |
| Record name | Platinum sulfide (PtS2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black powder; Insoluble in water; [MSDSonline] | |
| Record name | Platinum(IV) sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8670 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Platinum sulfide (PtS2) | |
CAS RN |
12038-21-0 | |
| Record name | Platinum sulfide (PtS2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12038-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinum sulfide (PtS2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012038210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum sulfide (PtS2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Platinum sulfide (PtS2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Platinum disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Naphtho[1,2,3,4-ghi]perylene](/img/structure/B86413.png)
![2-[4-[2-(4-Nitro-2-sulphophenyl)vinyl]-3-sulphophenyl]-2h-naphtho[1,2-d]triazole-5-sulphonic acid](/img/structure/B86414.png)


![Ethanol, 2-[(3-methylphenyl)amino]-](/img/structure/B86419.png)



![Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro-](/img/structure/B86426.png)

